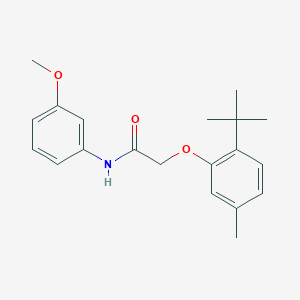
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with tert-butyl and methyl groups, as well as a methoxyphenyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of 2-tert-butyl-5-methylphenol: This intermediate can be synthesized through the alkylation of 2-methylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The phenol group of 2-tert-butyl-5-methylphenol is then reacted with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-(2-tert-butyl-5-methylphenoxy)acetamide.
N-Acylation: Finally, the acetamide is reacted with 3-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous flow reactors: to enhance reaction efficiency and yield.
Automated purification systems: to ensure high purity of the final product.
Green chemistry principles: to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Thiols or amines in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine.
Substitution: Formation of substituted phenoxyacetamides depending on the nucleophile used.
科学的研究の応用
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
Uniqueness
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-9-10-17(20(2,3)4)18(11-14)24-13-19(22)21-15-7-6-8-16(12-15)23-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBFWPDODKWLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2355438.png)
![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)
![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)




![methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2355456.png)
